molecular formula C25H35N5O2 B15190447 N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide CAS No. 126554-48-1

N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide

Cat. No.: B15190447
CAS No.: 126554-48-1
M. Wt: 437.6 g/mol
InChI Key: RQLIEIIKNXPZPE-HCNFZCTASA-N
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Description

N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide typically involves multiple steps, starting from basic ergoline structures. The process may include:

    Alkylation: Introduction of the dimethylamino group via alkylation reactions.

    Amidation: Formation of the carbamoyl group through amidation reactions.

    Allylation: Addition of the propenyl group using allylation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Investigated for potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: Binding to specific receptors in the body, such as serotonin or dopamine receptors.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ergoline: The parent compound of the ergoline family.

    Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.

    Ergotamine: Another ergoline derivative used in the treatment of migraines.

Uniqueness

N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other ergoline derivatives.

Properties

CAS No.

126554-48-1

Molecular Formula

C25H35N5O2

Molecular Weight

437.6 g/mol

IUPAC Name

(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(methylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C25H35N5O2/c1-5-10-29-16-18(24(31)30(25(32)26-2)12-7-11-28(3)4)13-20-19-8-6-9-21-23(19)17(15-27-21)14-22(20)29/h5-6,8-9,15,18,20,22,27H,1,7,10-14,16H2,2-4H3,(H,26,32)/t18-,20?,22-/m1/s1

InChI Key

RQLIEIIKNXPZPE-HCNFZCTASA-N

Isomeric SMILES

CNC(=O)N(CCCN(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Canonical SMILES

CNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Origin of Product

United States

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